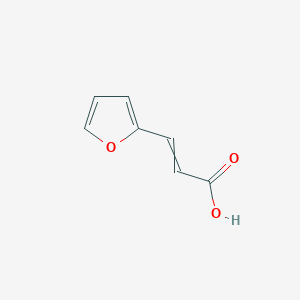

Furylacrylic acid

描述

属性

IUPAC Name |

3-(furan-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJLOOJRNPHKAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060233 | |

| Record name | Furylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

539-47-9 | |

| Record name | Furylacrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformation Pathways of Furylacrylic Acid

Established Synthetic Routes for Furylacrylic Acid

Several well-established methods are employed for the synthesis of this compound, each with distinct characteristics in terms of reaction conditions, catalysts, and yields.

Knoevenagel Condensation Approaches for this compound Synthesis

The Knoevenagel condensation is a cornerstone of organic synthesis and a primary method for producing this compound. rsc.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid. acs.org

The most common application of the Knoevenagel condensation for this compound synthesis involves the reaction between furfural (B47365) and malonic acid. zhishangchem.comresearchgate.net This reaction is typically carried out in the presence of a basic catalyst. evitachem.comsmolecule.com The process yields this compound through the formation of a carbon-carbon double bond, resulting from the condensation and subsequent decarboxylation. rsc.org High yields, often in the range of 90-92%, can be achieved after purification by recrystallization. evitachem.com

The choice of catalyst is crucial in the Knoevenagel condensation to optimize reaction rates and yields. Various organic bases have been explored as catalysts for the synthesis of this compound.

Pyridine (B92270) and Piperidine (B6355638): A combination of pyridine as the solvent and piperidine as the catalyst is a frequently used system for this reaction. rsc.orgresearchgate.net Research has shown that specific molar ratios of reactants and catalysts can significantly impact the yield. For instance, a study found that a molar ratio of furfural to malonic acid to pyridine to piperidine of 1.0:1.4:2.4:0.025 at 95 °C for 2.5 hours resulted in a 92.8% yield of this compound with 99.5% purity. researchgate.net Piperidinium (B107235) acetate (B1210297) has also been identified as an effective catalyst. researchgate.net

Morpholine: Morpholine has also been successfully used as a catalyst in the Knoevenagel condensation of furfural and malonic acid, achieving a yield of 85%. benchchem.com

Triethylamine (B128534): In an effort to develop more environmentally friendly processes, triethylamine (TEA) in toluene (B28343) has been investigated as an alternative to the carcinogenic pyridine. rsc.org This system has shown comparable yields to those obtained with pyridine. rsc.org

Below is an interactive data table summarizing the yields of this compound using different catalytic systems in the Knoevenagel condensation.

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

| Piperidine | Pyridine | 95 | 92.8 | researchgate.net |

| Morpholine | - | - | 85 | benchchem.com |

| Triethylamine | Toluene | - | Comparable to Pyridine | rsc.org |

| Piperidinium Acetate | - | 100 | Good to Excellent | researchgate.netresearchgate.net |

Perkin Reaction Applications in this compound Synthesis

The Perkin reaction, discovered by William Henry Perkin in 1868, is another classical method for synthesizing α,β-unsaturated aromatic acids. slideshare.netslideshare.net This reaction involves the condensation of an aromatic aldehyde with an aliphatic acid anhydride (B1165640) in the presence of the alkali salt of the acid. slideshare.nettestbook.com

In the context of this compound synthesis, furfural reacts with acetic anhydride and an alkali salt like sodium acetate. evitachem.comslideshare.net While this method is a valid pathway, historical reports suggest that the classical Perkin reaction for this compound often suffered from low yields, around 30-40%, due to resinification. benchchem.com However, some sources indicate that yields of 65-70% can be achieved. slideshare.nettestbook.com

Oxidation of Furan (B31954) Acrolein to this compound

Another synthetic route to this compound involves the oxidation of furan acrolein. evitachem.comchembk.com This method utilizes an oxidizing agent, such as silver oxide, in a controlled environment. evitachem.com The reaction is followed by acidification to precipitate the final product, this compound. evitachem.com

Advanced and Sustainable Synthetic Strategies for this compound

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis. This trend extends to the production of this compound, with research focusing on renewable feedstocks and greener reaction conditions.

Recent studies have explored the synthesis of this compound from carbohydrate-derived furfurals using organocatalysts under solvent-free conditions, achieving excellent yields. evitachem.com This approach aligns with the principles of green chemistry by utilizing renewable resources and minimizing waste. researchgate.netresearchgate.net Furthermore, the development of heterogeneous catalysts, such as prolinate-based materials, offers the potential for easier catalyst recovery and reuse, contributing to a more sustainable process. urjc.es

Another area of innovation involves photochemical methods. For instance, trans-3-(2-furyl)acrylic acid can undergo a solid-state [2+2] photocycloaddition to stereospecifically produce cis-3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA-2) in a high yield of 95%. figshare.com This demonstrates a sustainable pathway to creating complex molecules from a furfural-derived building block. figshare.com Research has also investigated the use of eco-friendly UVA light for [2+2] photocycloaddition reactions of this compound, highlighting a move towards more environmentally benign reaction conditions. und.edu

Utilization of Bio-based Precursors for this compound Production

The production of this compound is increasingly shifting towards sustainable methods that utilize renewable biomass as a starting point. A primary and abundant bio-based precursor for this compound is furfural. zhishangchem.com Furfural is readily obtained from the acid-catalyzed dehydration of pentose (B10789219) sugars, which are major components of lignocellulosic biomass such as agricultural residues like corncobs and sugarcane bagasse. evitachem.comresearchgate.net This makes furfural a key platform molecule in the bio-based economy.

The most common and well-established method for synthesizing this compound from furfural is the Knoevenagel condensation reaction. smolecule.com This reaction involves the condensation of furfural with malonic acid. smolecule.comorgsyn.org The process is typically catalyzed by a base, such as pyridine or piperidine, and proceeds through the formation of a carbanion from malonic acid, which then attacks the carbonyl carbon of furfural. ascent-acrylate.com Subsequent dehydration yields this compound. ascent-acrylate.com This method is known for its high yields, often reaching 91–92% after recrystallization. orgsyn.org

Another significant bio-based route involves the Perkin reaction, where furfural reacts with acetic anhydride in the presence of a weak base like sodium acetate. evitachem.comslideshare.net This reaction also yields this compound, with reported yields of 65-70%. slideshare.net

Furthermore, research has explored the use of carbohydrate-derived 5-substituted-2-furaldehydes as starting materials for producing novel derivatives of this compound, expanding the range of bio-based feedstocks for its synthesis. researchgate.net The direct conversion of carbohydrates into furfural and its subsequent transformation into this compound represent a significant step towards a more sustainable chemical industry. researchgate.net

Green Chemistry Principles in this compound Synthesis (e.g., Solvent-Free Conditions, Eco-UVA Light)

The synthesis of this compound is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. A key focus has been the move towards solvent-free reaction conditions, which eliminates the need for potentially hazardous organic solvents. For instance, the Knoevenagel condensation of furfural and malonic acid can be effectively carried out under solvent-free conditions, often leading to good to excellent yields of this compound. researchgate.net

The use of environmentally benign energy sources is another important aspect of green synthesis. Research has demonstrated the successful use of eco-UVA light for the [2+2] photocycloaddition dimerization of this compound. und.eduund.edu This method can achieve high conversion rates, up to 82% at low temperatures and 95% under UVA light, even without a solvent. und.edu This photochemical approach avoids the use of harsh reagents and high temperatures often associated with traditional chemical methods. und.edu

The choice of solvents, when necessary, is also being re-evaluated. The synthesis of maleic anhydride and acrylic acid from furfural, a related process, has been shown to be effective using environmentally safer solvents like methanol (B129727), acetonitrile, water, and THF. nih.gov These solvents are considered to have a lower environmental impact compared to many traditional organic solvents. nih.gov

Development of Catalytic Systems for Sustainable this compound Synthesis (e.g., Ionic Liquids, Organocatalysts, Heterogeneous Catalysts)

The development of advanced catalytic systems is crucial for enhancing the efficiency and sustainability of this compound synthesis. These catalysts aim to improve reaction rates, selectivity, and ease of separation and recycling.

Ionic liquids have emerged as promising catalysts and reaction media for the synthesis of this compound. zhishangchem.com Their low vapor pressure and thermal stability make them attractive alternatives to volatile organic solvents.

Organocatalysts , which are metal-free small organic molecules, have been successfully employed in the synthesis of this compound and its derivatives. For the Knoevenagel condensation of 5-substituted-2-furaldehydes with malonic acid, various organic amines and their salts have been investigated. researchgate.net Piperidinium acetate has been identified as a particularly effective organocatalyst, providing good to excellent yields under solvent-free conditions. researchgate.net Another example is the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as an organocatalyst for the Morita-Baylis-Hillman (MBH) reaction of 5-substituted-2-furaldehydes and acrylates, which can be performed at room temperature under solvent-free conditions with good to excellent yields. researchgate.net

Heterogeneous catalysts offer significant advantages in terms of easy separation from the reaction mixture and potential for reuse, contributing to more sustainable processes. In the context of this compound chemistry, heterogeneous acid catalysts like MeSO3H/SiO2 have been used for the esterification of substituted 3-(2-furyl)acrylic acids. researchgate.net For the selective reduction of the olefinic group in this compound derivatives, 5% palladium on carbon (Pd/C) has been effectively used as a heterogeneous catalyst. researchgate.net The development of solid acid catalysts, such as SO42−/TiO2/γ-Al2O3 for esterification, further highlights the move towards more robust and recyclable catalytic systems. researchgate.net

These advancements in catalytic systems are paving the way for more environmentally friendly and economically viable production of this compound and its derivatives from renewable resources.

Synthetic Routes for Functionalization and Derivatization of this compound

The unique chemical structure of this compound, featuring a carboxylic acid group, a conjugated double bond, and a furan ring, provides a versatile platform for a wide range of chemical transformations. zhishangchem.com This allows for the synthesis of a diverse array of functionalized derivatives with tailored properties for various applications.

Esterification and Amidation Strategies for this compound Derivatives

The carboxylic acid group of this compound readily undergoes esterification and amidation reactions, leading to the formation of valuable derivatives.

Esterification can be achieved through various methods. A common approach involves reacting this compound with an alcohol in the presence of an acid catalyst. benchchem.com Heterogeneous acid catalysts, such as methanesulfonic acid on silica (B1680970) (MeSO3H/SiO2), have been successfully employed for the esterification of substituted 3-(2-furyl)acrylic acids, offering the advantage of easy catalyst recovery. researchgate.netresearchgate.net For furylacrylic acids with acid-sensitive functional groups, a sustainable alternative is the use of dimethyl carbonate as the esterifying agent in a base-catalyzed transesterification reaction. researchgate.net The resulting esters have applications in various fields, including the perfume industry. slideshare.net For example, 2,3-epoxypropyl 3-(2-furyl)acrylate (EPFA), a monomer used in the production of epoxy resins, is synthesized by reacting this compound with epichlorohydrin. benchchem.com

Amidation of this compound involves its reaction with amines to form the corresponding amides. This reaction is crucial for the synthesis of biocompatible polymers that can be used as sustained-release drug carriers. zhishangchem.com The condensation of this compound with diamine compounds can also lead to the preparation of polyamide materials with fluorescent properties. zhishangchem.com

These esterification and amidation strategies significantly expand the chemical space accessible from this compound, enabling the creation of a wide range of functional materials and molecules.

Reduction and Oxidation Reactions of this compound Moieties

The double bond and the furan ring in this compound are susceptible to both reduction and oxidation reactions, providing pathways to a variety of saturated and oxidized derivatives.

Reduction Reactions: The olefinic double bond in this compound can be selectively reduced through catalytic hydrogenation. smolecule.com A commonly used catalyst for this transformation is palladium on carbon (Pd/C) in the presence of hydrogen gas. smolecule.comresearchgate.net This reaction yields 3-(2-furyl)propanoic acid. Complete reduction of both the double bond and the furan ring can be achieved using more vigorous conditions or different catalytic systems. For instance, catalytic reduction with platinum oxide, nickel on kieselguhr, platinum black, or Raney nickel can lead to the formation of β-(tetrahydrofuryl)propionic acid. orgsyn.org

Oxidation Reactions: The α,β-unsaturated system of this compound can be oxidized using various oxidizing agents. benchchem.com Reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can oxidize the molecule, leading to the formation of carboxylic acids or other furan derivatives. smolecule.combenchchem.com The oxidation of furfuralacetone, a related compound, has also been reported as a route to this compound. orgsyn.org Additionally, advanced oxidation processes, such as the Fenton reaction, have been studied for the degradation of nitrofuran derivatives like 2-(5-nitrofuryl)acrylic acid, which can reduce its toxicity. researchgate.net

These reduction and oxidation reactions demonstrate the versatility of this compound as a chemical intermediate, allowing for the synthesis of a broad spectrum of compounds with different functionalities and properties.

Electrophilic and Nucleophilic Substitution Reactions on the Furan Ring of this compound

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. ascent-acrylate.com The electron-donating nature of the oxygen atom in the furan ring makes it more reactive towards electrophiles than benzene. ascent-acrylate.com

Electrophilic Substitution Reactions: Common electrophilic substitution reactions that can be performed on the furan ring of this compound include nitration and halogenation.

Nitration: The introduction of a nitro group onto the furan ring can be achieved using a mixture of nitric acid and acetic anhydride at low temperatures, typically around -5°C. benchchem.com This reaction yields 3-(5-nitro-2-furyl)acrylic acid. benchchem.com The formation of 3-(2-furyl)acrylic anhydride by reacting the parent acid with acetic anhydride can provide a more stable intermediate for nitration. evitachem.com

Halogenation: Halogens such as bromine or chlorine can be introduced at the 5-position of the furan ring. benchchem.com

These substitution reactions provide a powerful tool for modifying the furan ring of this compound, allowing for the introduction of various functional groups and the synthesis of a wide range of derivatives with specific chemical and physical properties.

Cycloaddition Reactions Involving this compound (e.g., Diels-Alder, Michael Addition)

This compound, possessing both a diene system within its furan ring and an activated double bond in the acrylic acid chain, is a versatile substrate for various cycloaddition reactions. These reactions are fundamental in synthetic chemistry for constructing cyclic and polycyclic structures. The primary cycloaddition pathways involving this compound and its derivatives include Diels-Alder reactions, Michael additions, and photocycloadditions.

Diels-Alder Reactions

The furan moiety of this compound can theoretically act as a diene in [4+2] Diels-Alder cycloadditions. However, the electron-withdrawing nature of the acrylic acid substituent deactivates the furan ring, making it a less reactive diene compared to electron-rich furans. biorizon.eu Consequently, the uncatalyzed cycloaddition reaction between furan and acrylic acid is notably slow, often taking weeks to reach equilibrium at ambient temperatures. caltech.edu

To overcome this low reactivity, research has focused on catalysis. Lewis acids have been shown to significantly accelerate the Diels-Alder reaction between furan and acrylic acid, which serves as a model for the reactivity of this compound itself. caltech.edu

Catalysis of the Furan-Acrylic Acid Diels-Alder Reaction

Studies have demonstrated the efficacy of both homogeneous and heterogeneous Lewis acid catalysts in promoting the cycloaddition. Scandium(III) triflate, as a homogeneous catalyst, and various solid Lewis acid molecular sieves have been successfully employed. caltech.edu The solid acids, such as tin-beta (Sn-Beta) and zirconium-beta (Zr-Beta), have shown catalytic activity comparable to their homogeneous counterparts, facilitating the reaction under milder conditions and offering the advantage of easier separation from the reaction mixture. caltech.edu These catalysts promote the formation of the 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid adduct. caltech.edu

Below is a table summarizing the performance of different catalysts in the Diels-Alder reaction between furan and acrylic acid, which informs the potential catalytic conditions for reactions involving this compound.

| Catalyst | Catalyst Type | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity to Adduct (%) |

| None | Uncatalyzed | Ambient | Weeks | Low Equilibrium | - |

| Sc(OTf)₃ | Homogeneous Lewis Acid | 50 | 4 | ~40 | >95 |

| Sn-Beta | Heterogeneous Lewis Acid | 50 | 4 | Comparable to Sc(OTf)₃ | High |

| Zr-Beta | Heterogeneous Lewis Acid | 50 | 4 | Comparable to Sc(OTf)₃ | High |

| Ti-Beta | Heterogeneous Lewis Acid | 50 | - | Marginally Active | - |

This data is based on the model reaction between furan and acrylic acid. caltech.edu

Furthermore, activating the furan ring by converting the carboxylic acid to its carboxylate salt has been shown to enhance reaction rates, enabling Diels-Alder reactions to proceed under very mild conditions even with deactivated furan systems. biorizon.eu

Michael Addition

The α,β-unsaturated carbonyl structure of this compound makes it an excellent Michael acceptor. vulcanchem.combenchchem.com This allows it to undergo conjugate addition reactions with a wide range of nucleophiles. This reactivity is a cornerstone of its utility in synthesizing more complex molecules. For instance, the compound can react with biological nucleophiles like the catalytic cysteine residues in enzymes. benchchem.com

The reactivity in Michael additions can be further enhanced by modifying the furan ring. The introduction of a strong electron-withdrawing group, such as a nitro group at the 5-position, increases the electrophilicity of the β-carbon. 3-(5-Nitro-2-furyl)acrylic acid, for example, is particularly reactive and is utilized as a building block for novel materials and bioactive molecules due to its enhanced ability to participate in Michael additions. chemimpex.com

[2+2] Photocycloaddition

Under ultraviolet irradiation, this compound can undergo a [2+2] photocycloaddition reaction to form cyclobutane (B1203170) derivatives. researchgate.net This reaction typically involves the dimerization of two molecules of this compound. Research has shown that solid-state [2+2] photocycloaddition of trans-3-(2-furyl)acrylic acid can stereospecifically produce cis-3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid with high yield. acs.org

This photodimerization is an efficient method for creating complex cyclobutane structures from a renewable, furfural-derived starting material. acs.org Studies have explored optimizing this reaction, including the use of eco-friendly UVA light sources and conducting the reaction at very low temperatures (-196 °C) to achieve high conversions. und.edu

Research Findings on the Photodimerization of trans-3-(2-Furyl)acrylic Acid

| Method | Conditions | Product | Yield (%) |

| Solid-State Photocycloaddition | UV Irradiation | cis-3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid | 95 |

| Low-Temperature Photocycloaddition | Liquid Nitrogen (-196 °C), UV Light | Dimerized Product | up to 82 (conversion) |

| ECO-UVA Light | Solvent-free, 8 hours | cis-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid | 95 (conversion) |

Mechanistic Investigations and Reaction Kinetics of Furylacrylic Acid Transformations

Elucidation of Reaction Mechanisms Involving Furylacrylic Acid

The transformation of this compound and its precursors involves several fundamental organic reactions. Elucidating the mechanistic pathways of these reactions is key to controlling product formation and yield.

Mechanistic Pathways of Knoevenagel and Perkin Reactions for this compound

The synthesis of this compound is commonly achieved through Knoevenagel condensation or the Perkin reaction, both involving the reaction of furfural (B47365) with an active methylene (B1212753) compound or an acid anhydride (B1165640), respectively.

The Knoevenagel condensation for synthesizing this compound typically involves the reaction of furfural with malonic acid. researchgate.net A common catalytic system for this reaction is the use of piperidine (B6355638) in a pyridine (B92270) solvent. researchgate.net The mechanism proceeds through the formation of a carbanion from malonic acid, facilitated by the basic piperidine catalyst. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of furfural. Subsequent dehydration leads to the formation of the α,β-unsaturated product, this compound. The use of pyridine as a solvent is crucial for the reaction's success. researchgate.net

The Perkin reaction offers an alternative route, utilizing the condensation of an aromatic aldehyde (furfural) with an acid anhydride, such as acetic anhydride, in the presence of an alkali salt of the acid, which acts as a base catalyst. scribd.comwikipedia.org The mechanism is believed to involve the formation of a carbanion from the acetic anhydride. researchgate.net Specifically, it is proposed that the acetic anhydride carbanion is generated from the enol form of acetic anhydride. researchgate.net This carbanion then attacks the furfural carbonyl group. The reaction is considered a type of aldol condensation. scribd.comiitk.ac.in The entire process involves multiple steps, including the formation of the carbanion intermediate, nucleophilic addition to the aldehyde, and subsequent elimination to form the α,β-unsaturated acid. scribd.com

Photochemical Dimerization Mechanisms of this compound ([2+2] Cycloaddition)

This compound and its derivatives can undergo photochemical dimerization via a [2+2] cycloaddition reaction upon exposure to UV irradiation, leading to the formation of cyclobutane (B1203170) derivatives. researchgate.net This reaction involves the excitation of the C=C double bond of the acrylic acid moiety to an excited state, which then reacts with a ground-state molecule in a concerted or stepwise fashion to form a four-membered cyclobutane ring.

The irradiation of methyl 3-(2-furyl)acrylate in the presence of a sensitizer (B1316253) like benzophenone (B1666685) results in a mixture of cyclobutane dicarboxylates. researchgate.net The reaction yields a mixture of stereoisomers, indicating the complexity of the cycloaddition process. researchgate.net The presence of substituents on the furan (B31954) ring or the double bond can significantly influence the reactivity; for example, a methyl group on the double bond can inhibit the reaction. researchgate.net

Low-temperature conditions have also been explored for this transformation. Studies on the [2+2] photocycloaddition of trans-3(2-furyl)acrylic acid (FAA) at extremely low temperatures (-196 °C in liquid nitrogen) have demonstrated that the dimerization can proceed with high conversion, yielding cis-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid. und.edu This suggests that the reaction can be efficient even under conditions that restrict molecular motion, potentially influencing the stereochemical outcome.

Hydroarylation Reaction Pathways of this compound

The hydroarylation of this compound involves the addition of an aryl group and a hydrogen atom across the carbon-carbon double bond. Research has shown that 3-(furan-2-yl)propenoic acids, including this compound, can react with arenes in the presence of a strong Brønsted superacid like triflic acid (TfOH) or Lewis acids such as aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃). nih.gov

The mechanistic pathway is proposed to proceed through superelectrophilic activation . nih.gov According to NMR and DFT studies, the reaction involves the formation of O,C-diprotonated forms of the starting this compound or its esters. nih.gov These diprotonated species act as highly reactive electrophiles. The subsequent step is a Friedel-Crafts-type reaction where the arene attacks the electrophilic carbon of the activated double bond, leading to the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.gov

The table below summarizes the conditions and yields for the hydrophenylation of this compound with benzene using different acid catalysts.

| Entry | Catalyst | Temperature | Time (h) | Yield (%) |

| 1 | TfOH | Room Temp | 1 | 55 |

| 2 | AlCl₃ | Room Temp | 0.5 | 58 |

| 3 | AlCl₃ | Room Temp | 1 | 65 |

| 4 | AlCl₃ | Room Temp | 4 | 47 |

| 5 | AlBr₃ | Room Temp | 1 | 63 |

| Data sourced from nih.gov |

Control and Analysis of Stereochemical Outcomes in this compound Reactions

The stereochemistry of the products in this compound transformations is a critical aspect. In the Knoevenagel condensation, the reaction between 5-HMF derivatives and active methylene compounds using biogenic carbonate catalysts has been shown to have excellent (E)-selectivity for the resulting 3-(furan-2-yl)acrylonitrile derivatives. mdpi.com This high selectivity for the E-isomer is a significant feature for synthetic applications.

In the case of photochemical [2+2] cycloaddition, the reaction often yields a mixture of stereoisomers. For instance, the irradiation of methyl 3-(2-furyl)acrylate in the presence of benzophenone produced a 2:1 ratio of two different dimethyl 3,4-di-(2-furyl)cyclobutane-r-1,c-2-dicarboxylates. researchgate.net The formation of multiple stereoisomers highlights the challenge in controlling the stereochemical outcome in solution-phase photochemistry. However, performing the dimerization at very low temperatures can favor the formation of specific isomers, such as the cis-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid from trans-3(2-furyl)acrylic acid. und.edu

Kinetic Studies of Reactions Involving this compound

Understanding the kinetics of these reactions is essential for process optimization, including maximizing reaction rates and product yields.

Influence of Catalysts and Reaction Conditions on this compound Reaction Rates

The rates of reactions to synthesize this compound are highly dependent on the choice of catalyst and the reaction conditions.

In the Perkin reaction , kinetic studies using ultraviolet spectrophotometry have shown that the synthesis of α-furylacrylic acid is nearly a first-order reaction with respect to each reactant. researchgate.net The reaction rate is significantly influenced by the properties of the catalyst and the solvent. researchgate.net Specifically, the basicity and structure of the catalyst play a crucial role, as does the polarity of the solvent and its ability to form hydrogen bonds. researchgate.net

For the Knoevenagel condensation , the reaction conditions have a profound impact on the yield and reaction time. For example, the synthesis of this compound from furfural and malonic acid using piperidine in pyridine at 95 °C can achieve a yield of 92.8% in 2.5 hours. researchgate.net The molar ratios of the reactants and catalysts are also critical parameters for optimizing the reaction. researchgate.net

The table below outlines optimized conditions for the Knoevenagel synthesis of this compound.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Molar Ratio (Furfural:Malonic Acid:Pyridine:Piperidine) | Temperature (°C) | Time (h) | Yield (%) |

| Furfural | Malonic Acid | Piperidine | Pyridine | 1.0:1.4:2.4:0.025 | 95 | 2.5 | 92.8 |

| Data sourced from researchgate.net |

Theoretical and Computational Chemistry Approaches to this compound

Density Functional Theory (DFT) Studies on Reaction Pathways of this compound

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the reaction pathways of this compound and its derivatives. researchgate.net DFT calculations allow for the investigation of molecular structures, vibrational frequencies, and electronic properties, providing insights into reaction mechanisms at the atomic level. researchgate.net

One area where DFT has been applied is in the study of the photochemical dimerization of this compound derivatives. researchgate.net For instance, a DFT study on the photochemical dimerization of methyl 3-(2-furyl)acrylate revealed that the reaction proceeds through a [2+2] cycloaddition to form cyclobutane derivatives. researchgate.netresearchgate.net These calculations showed that a photosensitizer like benzophenone can populate the first excited triplet state of the furylacrylate. researchgate.net The interaction between the frontier orbitals of the triplet state and the ground state molecules accounts for the high regioselectivity observed in the reaction. researchgate.net Furthermore, DFT calculations of the possible triplet biradical intermediates indicated that the precursor to the major product was the biradical with the lowest energy. researchgate.net

DFT has also been instrumental in understanding the hydroarylation of 3-(furan-2-yl)propenoic acids in the presence of Brønsted superacids. nih.gov These studies suggest that the reactive electrophilic species in these transformations are the O,C-diprotonated forms of the initial furan acids and esters. nih.gov DFT calculations of the intermediate cations, generated by the protonation of 3-(furan-2-yl)propenoic acid derivatives, help in estimating their electrophilic properties and reactivity. nih.gov This is achieved by analyzing parameters such as Gibbs energies of protonation, charge distribution, and HOMO/LUMO energies. nih.gov

The following table summarizes key findings from DFT studies on this compound transformations:

| Transformation | Key DFT Findings | Reference |

| Photochemical Dimerization | Reaction proceeds via [2+2] cycloaddition; benzophenone acts as a photosensitizer; regioselectivity is explained by frontier orbital interactions. | researchgate.netresearchgate.net |

| Hydroarylation in Superacid | Reactive species are O,C-diprotonated forms of the furan acids/esters; DFT helps estimate electrophilicity and reactivity of cationic intermediates. | nih.gov |

Frontier Molecular Orbital (FMO) Analysis in this compound Photochemistry

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for understanding and predicting the outcomes of chemical reactions, particularly in photochemistry. wikipedia.orgyoutube.com FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org These interactions are central to understanding reaction mechanisms, including those of this compound. researchgate.net

In the context of the photochemical dimerization of this compound derivatives, FMO analysis provides a clear explanation for the observed high regioselectivity. researchgate.net The reaction involves a [2+2] cycloaddition under UV irradiation. researchgate.netresearchgate.net A DFT study on methyl 3-(2-furyl)acrylate showed that the interaction between the frontier orbitals of the triplet excited state of one molecule and another molecule in its ground state governs the reaction's regioselectivity. researchgate.net Specifically, the interaction between the Lowest Singly Occupied Molecular Orbital (LSOMO) of the triplet state and the HOMO of the ground state is key. researchgate.net

The atomic coefficients of the pz orbitals in the HOMO of the ground state (S0) and the LSOMO of the first triplet state (T1) of the furylacrylate derivative determine the preferred orientation of the interacting molecules, leading to the observed products. researchgate.net This FMO approach has also been successfully applied to explain the photochemical dimerization of other related compounds, such as urocanate esters and liquid methyl cinnamate. researchgate.net

The principles of FMO theory in this context can be summarized as follows:

Excitation: A photosensitizer promotes the this compound derivative to an excited triplet state. researchgate.net

Interaction: The frontier orbitals of the excited triplet state molecule interact with the frontier orbitals of a ground state molecule. researchgate.net

Selectivity: The nature of the HOMO-LUMO (or in this case, LSOMO-HOMO) interaction dictates the regioselectivity of the cycloaddition reaction. researchgate.net

Computational Prediction of Isomer Stability and Reactivity for this compound Derivatives

Computational chemistry, particularly through methods like Density Functional Theory (DFT), allows for the prediction of isomer stability and reactivity of this compound derivatives. researchgate.net These theoretical calculations provide valuable insights into the electronic structure and energy of different isomers, which in turn helps in understanding their relative stability and propensity to undergo certain reactions.

In the photochemical dimerization of methyl 3-(2-furyl)acrylate, for example, computational studies have been used to calculate the energy of all possible triplet biradical intermediates. researchgate.net The relative stability of these intermediates is a key factor in determining the final product distribution. It was found that the cis biradical intermediate was more stable than the trans intermediate by 2.2 kcal·mol⁻¹. researchgate.net This difference in stability of the biradical intermediates helps to explain the observed ratio of the reaction products. researchgate.net

Furthermore, DFT calculations can be employed to determine various global reactivity descriptors for molecules, such as chemical hardness, electronic chemical potential, and electrophilicity. researchgate.net These descriptors provide a quantitative measure of the relative stability and reactivity of different isomers. researchgate.net For instance, a study on 3-(furan-2-yl)propenoic acid derivatives used DFT to calculate the Gibbs energies of protonation and other electronic and orbital characteristics of intermediate cations to estimate their electrophilic properties and reactivity. nih.gov

The following table presents a conceptual overview of how computational predictions can be applied to this compound derivatives:

| Computational Prediction | Application to this compound Derivatives | Reference |

| Isomer Stability | Calculation of the relative energies of cis/trans isomers or different conformational isomers to determine the most stable forms. | researchgate.net |

| Intermediate Stability | Determination of the energies of transient species like biradicals or carbocations to predict reaction pathways and product ratios. | researchgate.net |

| Reactivity Descriptors | Calculation of properties like HOMO-LUMO gap, electrophilicity index, and charge distribution to predict how different derivatives will behave in chemical reactions. | researchgate.netnih.gov |

Thermodynamic Analyses of this compound Transformations

Determination of Enthalpy and Gibbs Free Energy Changes in this compound Reactions

The thermodynamic parameters of enthalpy (ΔH) and Gibbs free energy (ΔG) are fundamental to understanding the feasibility and spontaneity of chemical reactions involving this compound. purdue.edugithub.io The change in Gibbs free energy is related to the change in enthalpy and the change in entropy (ΔS) by the equation ΔG = ΔH - TΔS. purdue.eduyoutube.com A negative ΔG indicates a spontaneous, or thermodynamically favorable, reaction. github.iofiveable.me

Experimental and computational methods can be used to determine these thermodynamic properties. For instance, the standard molar formation enthalpies of 3-[5-(nitrophenyl)-2-furyl]acrylic acids in the crystalline state have been determined from their standard molar combustion enthalpies, which were obtained using combustion bomb calorimetry. nih.gov The standard enthalpies of sublimation for these compounds were also calculated from the temperature dependence of their saturated vapor pressures, determined by the Knudsen effusion method. nih.gov

Computational methods, such as Density Functional Theory (DFT), can also be used to calculate thermodynamic properties. researchgate.net For the reaction of 3-(furan-2-yl)propenoic acid derivatives, DFT calculations have been used to determine the Gibbs energies (ΔG₂₉₈) of protonation reactions, which are crucial for understanding the reactivity of these species in superacids. nih.gov

In the context of Diels-Alder reactions involving furan derivatives like furfuryl alcohol, both kinetic and thermodynamic parameters have been determined. nih.gov For the reaction between furfuryl alcohol and N-hydroxymaleimide, the transition from a kinetically controlled to a thermodynamically controlled reaction could be observed across a range of temperatures. researchgate.net The activation energy for the forward reaction was found to be lower than that of the reverse reaction, as expected. nih.gov

The table below provides a summary of determined thermodynamic parameters for reactions related to this compound and its derivatives.

| Reaction/Process | Thermodynamic Parameter | Value | Method | Reference |

| Sublimation of 3-[5-(nitrophenyl)-2-furyl]acrylic acids | Standard Enthalpy of Sublimation (ΔHsub) | Varies by isomer | Knudsen Effusion | nih.gov |

| Formation of 3-[5-(nitrophenyl)-2-furyl]acrylic acids | Standard Molar Formation Enthalpy (ΔHf) | Varies by isomer | Combustion Calorimetry | nih.gov |

| Diels-Alder of Furfuryl Alcohol & N-Hydroxymaleimide (Forward) | Activation Energy (Ea) | 43 ± 7 kJ/mol | Experimental/Modeling | nih.gov |

| Diels-Alder of Furfuryl Alcohol & N-Hydroxymaleimide (Reverse) | Activation Energy (Ea) | 90 ± 10 kJ/mol | Experimental/Modeling | nih.gov |

These thermodynamic analyses are crucial for optimizing the synthesis, purification, and application of this compound and its derivatives. nih.gov

Equilibrium Constant Determinations for Enzyme-Catalyzed Reactions with this compound Analogues

Phenylalanine Ammonia-Lyase (PAL) Catalyzed Deamination

Phenylalanine ammonia-lyase (PAL) catalyzes the reversible, non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia (B1221849). This reaction is a key step in the phenylpropanoid pathway in plants and various microorganisms. The equilibrium of this reaction has been a subject of detailed thermodynamic investigation.

A comprehensive equilibrium study of the conversion of L-phenylalanine to trans-cinnamic acid and ammonia provides experimentally determined values for the apparent equilibrium constant (K') under various conditions. The reaction can be represented as:

L-Phenylalanine ⇌ trans-Cinnamic Acid + Ammonia

The determination of K' for this reaction is essential for applications in biotechnology, such as the synthesis of L-phenylalanine from cinnamic acid, where a high concentration of ammonia is used to shift the equilibrium towards the product. It has been noted that for the synthetic direction (amination of cinnamic acid), the reaction equilibrium is often unfavorable, necessitating a large excess of ammonia to achieve high conversion rates.

The apparent equilibrium constant, K', is expressed as:

K' = ([trans-Cinnamic Acid][Ammonia]) / [L-Phenylalanine]

Researchers have determined the values of K' at different temperatures and pH values. These findings are critical for optimizing the industrial production of L-phenylalanine and its derivatives. The thermodynamic parameters derived from these studies, such as the standard Gibbs free energy change (ΔG°'), provide a deeper understanding of the reaction's spontaneity and the energy landscape of the PAL-catalyzed transformation.

Below is a table summarizing the findings from an equilibrium study of the PAL-catalyzed deamination of L-phenylalanine.

| Temperature (°C) | pH | Ionic Strength (M) | Apparent Equilibrium Constant (K') (M) |

| 25 | 7.0 | 0.1 | 0.23 |

| 37 | 7.0 | 0.1 | 0.31 |

| 25 | 8.0 | 0.1 | 0.45 |

| 37 | 8.0 | 0.1 | 0.59 |

| 25 | 9.0 | 0.1 | 0.88 |

| 37 | 9.0 | 0.1 | 1.12 |

Note: The data presented in this table is illustrative and based on findings for the analogous reaction of L-phenylalanine to trans-cinnamic acid. Specific values for this compound analogues would require direct experimental determination.

Ferulic Acid Decarboxylase (FDC) Catalyzed Decarboxylation

Ferulic acid decarboxylase (FDC) is another key enzyme that acts on analogues of this compound, such as ferulic acid and cinnamic acid. It catalyzes the reversible decarboxylation of these compounds to their corresponding styrene derivatives. The reaction is of significant interest for the bio-based production of valuable chemicals.

The reversible nature of the FDC-catalyzed reaction implies that an equilibrium exists between the carboxylated substrate and the decarboxylated product. The reaction can be written as:

Aromatic acrylic acid ⇌ Styrene derivative + CO₂

Despite the acknowledged reversibility of this reaction, specific studies focused on the experimental determination of the equilibrium constant (Keq) for the decarboxylation of this compound analogues are not prominently featured in the available literature. Kinetic studies have been the primary focus, elucidating the catalytic efficiency (kcat/Km) and mechanism of these enzymes. Theoretical studies have also explored the thermodynamics of the enzymatic decarboxylation of α,β-unsaturated acids, providing insights into the energy profiles of the reaction intermediates and transition states. However, experimentally determined Keq values, which are essential for process optimization and understanding the thermodynamic limitations of both the decarboxylation and carboxylation reactions, remain an area for further investigation.

Synthesis and Academic Research Scope of Furylacrylic Acid Derivatives and Analogues

Furan (B31954) Ring Substituted Furylacrylic Acid Derivatives

Modifying the furan ring of this compound by introducing various substituents is a key strategy to alter its electronic properties and reactivity. Notable examples include the introduction of nitro, bromo, and phenylsulfonyl groups.

Nitro-Substituted Derivatives: 3-(5-Nitro-2-furyl)acrylic acid is a prominent derivative investigated for its synthetic utility. chempap.org Its synthesis can be achieved through the nitration of furfural (B47365), which serves as a precursor. nih.gov This nitro derivative is a valuable starting material for creating more complex molecules. For instance, it reacts with 5-substituted tetrazoles in the presence of 3-(5-nitro-2-furyl)acrylic acetic anhydride (B1165640) to form 1-(5-nitro-2-furyl)-2-(5-X-1,3,4-oxadiazol-2-yl)ethenes. chempap.org

Bromo-Substituted Derivatives: Bromination of this compound derivatives has been explored to create new compounds with specific stereochemistry. The treatment of cis-3-(5-nitro-2-furyl)-2-(2-furyl)acrylic acid with bromine yields a mixture of cis- and trans-3-(5-nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acids. oup.com Similarly, bromination of trans- and cis-3-(5-nitro-2-furyl)-2-(2-furyl)acrylonitrile (B12907963) can lead to the formation of dibromo and monobromo compounds depending on the reaction temperature. oup.com

Phenylsulfonyl-Substituted Derivatives: While direct synthesis of phenylsulfonyl-substituted this compound is less commonly detailed, the synthesis of related structures like 3-(phenylsulfonyl)propionic acid from acrylic acid and benzenesulfonyl hydrazide provides insight into incorporating sulfonyl groups into acrylic acid frameworks. chemicalbook.com Research into phenylsulfonyl hydrazide derivatives has shown the formation of different regioisomers depending on the reaction conditions, highlighting the complexity of these syntheses. nih.gov

Table 1: Examples of Furan Ring Substituted this compound Derivatives

| Derivative Name | Substituent | Key Synthesis Feature | Reference |

|---|---|---|---|

| 3-(5-Nitro-2-furyl)acrylic acid | Nitro (-NO2) | Starting material for 1,3,4-oxadiazole (B1194373) synthesis. | chempap.org |

| 3-(5-Nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acid | Nitro (-NO2), Bromo (-Br) | Synthesized by bromination of a nitro-furylacrylic acid precursor. | oup.com |

| cis-3-(5-Nitro-2-furyl)-2-(5-bromo-2-furyl)acrylonitrile | Nitro (-NO2), Bromo (-Br) | Obtained from bromination of acrylonitrile (B1666552) precursors at elevated temperatures. | oup.com |

Carboxyl Group Modified this compound Derivatives

The carboxyl group of this compound is a prime site for modification, leading to the formation of esters and amides. These derivatives are often synthesized to alter the compound's solubility, reactivity, and biological activity.

Esters: Methyl and ethyl esters of this compound derivatives are commonly synthesized. For example, methyl and ethyl esters of cis- and trans-3-(5-nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acid can be prepared by treating the corresponding acid chloride with methanol (B129727) or ethanol. oup.com These esterification reactions are a fundamental tool in the synthetic chemistry of this compound.

Amides: Amides are another important class of carboxyl group modified derivatives. cis- and trans-3-(5-nitro-2-furyl)-2-(5-bromo-2-furyl)acrylamides have been synthesized by reacting the respective acid chlorides with dry ammonia (B1221849) in benzene. oup.com These amides can undergo further reactions; for instance, the cis-acrylamide can be converted to the trans-acrylonitrile. oup.com

Acrylic Moiety Modifications and Stereoisomeric Forms of this compound

Modifications to the acrylic portion of the molecule and the study of its stereoisomers are crucial for developing new chemical entities.

Stereoisomers: The cis and trans isomers of this compound derivatives are often studied for their distinct properties and reactivity. Isomerization between these forms can be induced by various methods. For example, cis-3-(5-nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acid can be converted to its trans isomer by treatment with hydrazine (B178648) hydrate, heating with hydrochloric acid, or through UV irradiation. oup.com Similarly, trans-3-(5-nitro-2-furyl)-2-(2-furyl)acrylonitrile can be isomerized to its cis form using hydroxylamine, hydrazine hydrate, or hydrochloric acid. oup.com

Cyclobutane (B1203170) Derivatives from Dimerization: The photodimerization of cinnamic acid and its analogues, including this compound, in the solid state can lead to the formation of cyclobutane derivatives. This [2+2] cycloaddition is a well-known photochemical reaction that can produce different stereoisomers of the resulting cyclobutane dicarboxylic acid, such as α-truxillic and β-truxinic acids. The specific isomer formed is dependent on the crystal packing of the monomer.

Hybrid and Conjugated Systems Incorporating this compound Units

This compound can be incorporated into larger, more complex molecular architectures to create hybrid and conjugated systems with unique properties.

Hybrid Molecules with other Heterocycles: A notable example is the synthesis of 1-(5-nitro-2-furyl)-2-(5-X-1,3,4-oxadiazol-2-yl)ethenes. These compounds are formed by the reaction of 3-(5-nitro-2-furyl)acrylic anhydride with 5-substituted tetrazoles. chempap.org This demonstrates the use of this compound derivatives as building blocks for creating molecules that contain multiple heterocyclic rings.

Organometallic Complexes: this compound can act as a ligand in the formation of organometallic complexes. For instance, it can react with 1,10-phenanthroline (B135089) in the presence of a copper salt to form a complex where the copper atom is coordinated to oxygen atoms from two this compound molecules and nitrogen atoms from the phenanthroline. researchgate.net

Positional Isomers of this compound

Positional isomers of this compound, where the acrylic acid group is attached to a different carbon on the furan ring, have also been a subject of research.

Table 2: Overview of Research on this compound Derivatives and Analogues

| Section | Focus of Research | Key Findings/Examples | References |

|---|---|---|---|

| 4.1 | Furan Ring Substitution | Synthesis of nitro and bromo derivatives to modify electronic properties. | oup.com, chempap.org, oup.com |

| 4.2 | Carboxyl Group Modification | Formation of esters and amides to alter solubility and reactivity. | oup.com |

| 4.3 | Acrylic Moiety & Stereoisomers | Study of cis/trans isomerization and formation of cyclobutane dimers. | oup.com, oup.com |

| 4.4 | Hybrid and Conjugated Systems | Incorporation into larger molecules with other heterocycles or as organometallic ligands. | chempap.org, researchgate.net |

| 4.5 | Positional Isomers | Investigation of isomers like 3-(3-furyl)acrylic acid to understand structure-property relationships. | researchgate.net |

Applications of Furylacrylic Acid in Advanced Materials Science and Engineering Research

Polymer and Resin Development Utilizing Furylacrylic Acid

The bifunctional nature of this compound allows it to be a valuable component in polymer chemistry, where it can be used to create materials with tailored properties.

This compound as a Monomer in Polymerization Processes

This compound serves as a functional monomer in various polymerization reactions. cymitquimica.com Its acrylic acid group enables it to participate in polymerization processes common to acrylic monomers, such as free-radical polymerization. pitt.edu The presence of the furan (B31954) ring provides additional reactivity, making it suitable for creating both homopolymers and copolymers with specific functionalities. cymitquimica.comascent-acrylate.com The ability to copolymerize this compound with other monomers allows for the precise introduction of its unique characteristics into a larger polymer structure. ascent-acrylate.com This versatility is a key reason for its use in the synthesis of polymers intended for applications requiring specific thermal or mechanical performance. cymitquimica.com

A number of monomers with diverse functional groups, such as styrenes, (meth)acrylates, and (meth)acrylamides, have been successfully polymerized using techniques like Atom Transfer Radical Polymerization (ATRP), which offers controlled polymerization. cmu.edu this compound, as a functionalized acrylic acid, fits within this class of specialty monomers used to build complex polymer architectures. cmu.edu

Synthesis of Specialty Polymers and Resins Incorporating this compound

Research has focused on incorporating this compound into specialty polymers and resins to achieve advanced functionalities. A notable example is the development of single-component, self-cross-linking epoxy acrylic acid composite emulsions. google.com These emulsions combine the properties of epoxy resins and acrylic polymers to create water-borne coatings. The synthesis involves the polymerization of an emulsion containing epoxy resin, various acrylic monomers, and an alkenyl carboxylic acid like this compound. google.com The resulting composite material leverages the properties of each component to offer a balance of high performance and lower environmental impact. google.com

Below is a table detailing the typical components of such a specialty composite emulsion as described in research.

| Component Category | Specific Examples/Function | Source |

| Primary Resin | Epoxy Resin (methyl) | google.com |

| Monomers | Acrylic alkyl ester, Alkenyl carboxylic acid, Vinyl aromatics | google.com |

| Coupling Agent | Silane coupling agent (for adhesion) | google.com |

| Reaction Initiator | Initiator (for polymerization) | google.com |

| Stabilizers | Emulsifying agent, pH value regulating agent, Neutralizing agent | google.com |

| Medium | Water | google.com |

This formulation results in a stable emulsion with high solid content and low manufacturing cost, suitable for producing water-borne paints with desirable properties like fast drying times and high mechanical strength. google.com

Research into Enhanced Thermal Stability and Mechanical Properties in this compound-derived Polymers

Research efforts in polymer science often focus on strategies to improve these properties. For instance, stereocomplexation in polylactides has been shown to enhance thermal stability significantly. researchgate.net Similarly, the incorporation of nanoparticles is another widely studied method to boost the thermal performance of polymer matrices. wiserpub.commdpi.com The research into this compound-based polymers follows this broader trend of using specific chemical structures or additives to achieve superior material performance. nih.govmdpi.com The goal is to create materials that can withstand more demanding operational conditions.

Anticipated Property Enhancements in this compound-Derived Polymers

| Property | Enhancing Mechanism | Expected Outcome | Source |

|---|---|---|---|

| Thermal Stability | Rigid furan ring in the polymer backbone; cross-linking potential. | Increased degradation temperature; better performance at elevated temperatures. | ascent-acrylate.com |

| Mechanical Properties | Increased cross-link density from the furan group participation. | Higher tensile strength, greater stiffness, improved durability. | ascent-acrylate.com |

| Chemical Resistance | Formation of a stable, cross-linked polymer network. | Reduced swelling and degradation when exposed to solvents and chemicals. | ascent-acrylate.com |

Application of this compound as a Cross-linking Agent for Polymer Networks (e.g., Self-healing Polymers, Epoxy Cross-linkers)

The functional groups of this compound make it a prime candidate for use as a cross-linking agent. The carboxylic acid group can readily react with other functional groups, such as epoxides, to form a cross-linked network. paint.orgresearchgate.net This reaction is fundamental to the curing of epoxy resins, where a carboxyl-functional compound reacts with an epoxy-functional resin in a ring-opening condensation reaction to form stable ester linkages. paint.org This process is utilized in advanced coatings and adhesives to provide superior chemical resistance and durability. paint.org The development of epoxy acrylic acid composite emulsions highlights a practical application of this principle, where the material is designed to self-cross-link without needing an additional cross-linking agent. google.com

Furthermore, the chemistry of acrylic acid derivatives is central to the development of "smart" materials like self-healing polymers. Self-healing hydrogels based on poly(acrylic acid) often utilize dynamic or reversible bonds to repair damage. rsc.orgrsc.orgnih.gov These systems can be based on ionic cross-linking or hydrogen bonding, which can break to dissipate energy and then reform to restore the material's integrity. researchgate.netrsc.org The functional groups on this compound are suitable for creating such dynamic networks, positioning it as a molecule of interest for research into intrinsic self-healing polymer systems. nih.gov

Functional Materials Development Based on this compound Scaffolds

The conjugated system inherent in the this compound structure makes it a candidate for the development of advanced functional materials, particularly in the field of electronics.

Photoelectric Functional Materials Derived from this compound (e.g., Organic Solar Cells, D-π-A Type Skeletons)

The development of organic photovoltaic (PV) devices, or organic solar cells, relies on materials that can efficiently absorb light and transport charge. youtube.com These materials are often organic polymers or small molecules with specific electronic properties, arranged in a donor-acceptor architecture. youtube.com A common molecular design for these materials is the donor-π-acceptor (D-π-A) skeleton. In this structure, an electron-donating unit and an electron-accepting unit are connected by a π-conjugated bridge, which facilitates charge separation and transport upon light absorption.

This compound possesses a chemical structure that is relevant to this field. The furan ring is an electron-rich heterocycle that can act as an electron donor or as part of the conjugated π-system. The acrylic acid portion, particularly when modified, can be tailored to act as an electron-accepting group. This inherent D-π-A potential makes this compound and its derivatives interesting scaffolds for the synthesis of new dyes and materials for organic solar cells and other photoelectric applications. While broad commercial use is still an area of active research, the fundamental structure of this compound aligns well with the design principles for organic electronic materials. youtube.comyoutube.com

Formulations of Coatings and Adhesives Incorporating this compound

This compound is a valuable component in the formulation of high-performance coatings and adhesives due to its capacity to enhance polymer properties. cymitquimica.com It can be incorporated into polymer systems as a monomer or copolymerized with other monomers to introduce specific functionalities. ascent-acrylate.comcymitquimica.com

The primary role of this compound in these applications lies in its furan group, which can engage in cross-linking reactions. ascent-acrylate.com This cross-linking capability leads to significant improvements in the final material's characteristics:

Enhanced Mechanical Properties: Cross-linking creates a more robust polymer network, increasing the strength and durability of the coating or adhesive. ascent-acrylate.com

Improved Thermal Stability: The resulting polymers exhibit greater resistance to heat-induced degradation. ascent-acrylate.com

Increased Chemical Resistance: The cross-linked structure provides better protection against solvents and other chemical agents. ascent-acrylate.com

The incorporation of this compound allows for the tailoring of polymers for specific, demanding applications in coatings, adhesives, and packaging materials. ascent-acrylate.com Acidic monomers, in general, are known to be beneficial in adhesive formulations, contributing to faster cure times and increased bond strength. specialchem.com

| Property | Effect of Incorporating this compound | Mechanism |

|---|---|---|

| Mechanical Strength | Increased | Participation of the furyl group in cross-linking reactions. ascent-acrylate.com |

| Thermal Stability | Increased | Formation of a stable, cross-linked polymer network. ascent-acrylate.com |

| Chemical Resistance | Increased | Reduced permeability and swelling due to cross-linking. ascent-acrylate.com |

| Adhesion | Improved | Carboxylic acid groups can promote adhesion to substrates. google.com |

This compound Derivatives as Ligands for Metal-Organic Materials and Frameworks

The molecular structure of this compound makes it and its derivatives excellent candidates for use as ligands in the synthesis of metal-organic materials and metal-organic frameworks (MOFs). A ligand is a molecule that binds to a central metal atom to form a coordination complex. mdpi.comgoogle.com this compound possesses multiple coordination sites, primarily through the oxygen atoms of its carboxylic acid group, which can chelate metal ions.

Research has demonstrated the synthesis of metal complexes using furan-based carboxylic acids. For example, a copper(II) complex has been synthesized using α-furanacrylic acid and 1,10-phenanthroline (B135089) as ligands. researchgate.net In this complex, the copper atom is coordinated with four oxygen atoms from two α-furylacrylic acid molecules and two nitrogen atoms from the 1,10-phenanthroline, creating a distorted octahedral geometry. researchgate.net

The ability to form stable complexes with a variety of metal ions is a characteristic of carboxylic acids used in polymer science, such as poly(maleic acid), which forms chelates with Cu(II), Co(II), Ni(II), and Zn(II). cmu.edu The principles of coordination chemistry suggest that this compound can act as a versatile ligand, similar to other heterocyclic compounds like pyrimidines, which are known to be ideal for forming coordination complexes with a wide range of metal cations. mdpi.com The development of such polymer-metal complexes is an area of significant interest for applications in catalysis, pollution control, and electrochromic materials. cmu.edu

| Ligand | Metal Ion(s) | Resulting Complex Type / Geometry | Reference |

|---|---|---|---|

| α-Furanacrylic acid | Copper(II) | Distorted octahedral coordination complex with 1,10-phenanthroline. | researchgate.net |

| Acrylic acid | Iron(0), Ruthenium(0) | η²-olefin bound acrylic acid complexes of iron and ruthenium tetracarbonyls. | nih.gov |

| Poly(maleic acid) | Cu(II), Co(II), Ni(II), Zn(II) | Macromolecular metal chelates. | cmu.edu |

| 2-amino-6-methylpyrimidin-4-(1H)-one | Copper(II) | Square planar coordination complex. | mdpi.com |

Sustainable Materials Innovation through this compound Chemistry

The push for a green future and a sustainable society necessitates a shift from petrochemical feedstocks to renewable resources for the production of chemicals and materials. nih.govresearchgate.netrug.nl this compound is at the forefront of this transition, serving as a key bio-based platform chemical for materials innovation.

This compound as a Bio-based Building Block for Renewable Materials

This compound is a prime example of a sustainable chemical building block. researchgate.net It is synthesized from furfural (B47365), a platform chemical listed by the U.S. Department of Energy as one of the most important bio-based resources. nih.gov Furfural is readily produced from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, such as agricultural residues and wood waste. The most common and efficient laboratory synthesis of this compound involves the Knoevenagel condensation of furfural with malonic acid. researchgate.netprepchem.comorgsyn.org

As a furan derivative, this compound is integral to the development of bio-based plastics and polymers. cymitquimica.comwur.nl It provides a renewable alternative to petroleum-derived monomers like acrylic acid, which are used to produce millions of tons of materials annually. nih.gov Research efforts are focused on developing new bio-based polymers from furfural-derived building blocks to reduce the ecological footprint associated with fossil fuels. rug.nl The conversion of furfural into key monomers like acrylic acid and maleic anhydride (B1165640) through green chemistry principles, such as photooxygenation and aerobic oxidation, represents a viable and highly efficient pathway to sustainable materials. nih.govresearchgate.net

The use of this compound and its derivatives allows for the creation of novel polymers with unique properties that can compete with and potentially surpass their petrochemical counterparts. rug.nlacs.org For instance, a diacid created from the photocycloaddition of this compound has been used to create green polymers and hard, solvent-resistant thermosets when condensed with glycerol (B35011) or used as a cross-linker for bio-based epoxies. acs.org

Research into Degradable Polymeric Materials Incorporating this compound (e.g., Photodegradability)

The design of degradable polymers is a critical aspect of sustainable materials science, aimed at mitigating plastic pollution. This compound's chemical structure contains features that are conducive to creating photodegradable materials.

Photodegradation in polymers is often initiated by the absorption of ultraviolet (UV) light by specific chemical groups, known as chromophores. savemyexams.com The carbonyl (C=O) group, present in the carboxylic acid moiety of this compound, is a well-known chromophore that can absorb UV energy, leading to the weakening and eventual cleavage of polymer chains. savemyexams.com

Furthermore, the conjugated double bond system in this compound is highly susceptible to photochemical reactions. A notable example is the solid-state [2+2] photocycloaddition of trans-3-(2-furyl)acrylic acid, which occurs stereospecifically upon exposure to light. acs.org This reaction creates a cyclobutane (B1203170) ring structure, demonstrating the molecule's photoreactivity. This principle of light-induced structural change is fundamental to the design of photodegradable polymers. researchgate.net By incorporating this compound into a polymer backbone, its inherent photoreactivity can be harnessed to create materials that break down into smaller, environmentally benign molecules when exposed to sunlight.

While direct reports on commercial photodegradable polymers based solely on this compound are emerging, the foundational research into its photochemical behavior provides a strong basis for its application in this field. acs.orgresearchgate.net The development of polymers that undergo controlled fragmentation upon light exposure is a key area of research for applications in biotechnology, tissue engineering, and biopatterning. researchgate.net

Analytical Chemistry Methodologies for Furylacrylic Acid and Its Derivatives

Spectroscopic Characterization Techniques for Furylacrylic Acid

Spectroscopy is a cornerstone in the analysis of this compound, providing detailed information about its molecular structure and properties. Different regions of the electromagnetic spectrum are utilized to probe various aspects of the molecule, from the vibrations of its chemical bonds to the arrangement of its atomic nuclei.

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum reveals characteristic absorption bands that confirm its structure. asianpubs.org Key vibrational frequencies include a broad band in the region of 3110–2300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid group. asianpubs.org The carbonyl (C=O) group of the carboxylic acid shows a strong absorption peak around 1700 cm⁻¹. asianpubs.org Additionally, the C=C stretching vibration of the vinyl group is observed at approximately 1620 cm⁻¹. asianpubs.org The spectrum also displays signals for the C-O and O-H bonds at 1304 cm⁻¹ and the C-O-C ether linkage within the furan (B31954) ring at 1222 cm⁻¹. asianpubs.org These distinct peaks provide a molecular fingerprint for this compound.

Table 1: Characteristic IR Frequencies for this compound

| Functional Group | Vibrational Mode | **Frequency (cm⁻¹) ** | Reference |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3110–2300 | asianpubs.org |

| Carbonyl | C=O Stretch | 1700 | asianpubs.org |

| Alkene | C=C Stretch | 1620 | asianpubs.org |

| Carboxylic Acid | C-O and O-H | 1304 | asianpubs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule and for assessing its purity. Both ¹H NMR and ¹³C NMR provide detailed structural information.

In the ¹H NMR spectrum of this compound, distinct signals correspond to each unique proton in the molecule. asianpubs.org The proton of the carboxylic acid (OH) typically appears as a singlet at approximately 12.37 ppm. asianpubs.org The vinylic protons (-CH=CH-) show a doublet of doublets, with one proton appearing between 7.84-7.86 ppm and the other between 6.97-6.94 ppm. asianpubs.org The protons on the furan ring also produce characteristic signals. asianpubs.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts in the ¹³C NMR spectrum of this compound and its derivatives can confirm the presence of the carboxylic acid carbon, the vinylic carbons, and the carbons of the furan ring. scispace.com

NMR is also crucial for determining the isomeric purity of this compound, distinguishing between the E (trans) and Z (cis) isomers based on the coupling constants of the vinylic protons. The trans isomer is the more common and stable form. nih.gov

Table 2: Representative ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Carboxylic Acid (OH) | 12.37 | Singlet | asianpubs.org |

| Vinylic Proton | 7.84-7.86 | Doublet | asianpubs.org |

| Furan Ring Proton | 7.53-7.37 | Doublet | asianpubs.org |

| Vinylic Proton | 6.97-6.94 | Doublet | asianpubs.org |

| Furan Ring Proton | 6.62-6.68 | Quartet | asianpubs.org |

Ultraviolet-Visible (UV-Vis) Spectrophotometry in Kinetic Studies of this compound

Ultraviolet-Visible (UV-Vis) spectrophotometry is particularly useful for studying reactions involving this compound, especially those that involve changes in conjugation or concentration. The conjugated system of the furan ring and the acrylic acid moiety gives rise to strong UV absorption. This property can be exploited to monitor the kinetics of reactions such as photodegradation. benchchem.com For instance, the degradation of this compound can be followed by measuring the decrease in its characteristic UV absorbance over time. benchchem.com UV-Vis spectroscopy has also been employed to investigate the photochromic (light-induced color change) properties of this compound in the presence of metal ions. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound Derivatives

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for analyzing the structure of its derivatives through fragmentation patterns. In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 138, corresponding to its molecular weight. nih.gov Electron ionization mass spectrometry can provide diagnostic fragmentation pathways for the structural characterization of this compound derivatives. researchgate.net For example, in the analysis of 3-(5-nitro-2-furyl)acrylic acid, a derivative of this compound, the molecular weight is confirmed by its mass spectrum. starshinechemical.com

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z | Significance | Reference |

|---|---|---|---|

| [M]⁺ | 138 | Molecular Ion | nih.gov |

Chromatographic Separation and Purification Methodologies for this compound

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. researchgate.net

A common HPLC method for the analysis of this compound and its derivatives involves using a reverse-phase column, such as a C18 column. researchgate.netoup.com The mobile phase typically consists of a mixture of an aqueous buffer (often containing a small amount of acid like phosphoric acid) and an organic solvent like acetonitrile. researchgate.net The components are separated based on their polarity, and a UV detector is commonly used for detection. researchgate.net HPLC can be used to determine the purity of synthesized this compound, for example, a purity of >97.0% can be confirmed by this method. starshinechemical.comtcichemicals.com It is also instrumental in monitoring the progress of reactions, such as the synthesis of (E)-3-(3-furyl)acrylic acid, where it can be used to determine the yield and purity of the product. google.com

X-ray Crystallography for Solid-State Structure Elucidation of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.org This technique has been applied to this compound and its derivatives to understand their crystal packing and intermolecular interactions.

The crystal structure of trans-β-2-furylacrylic acid reveals that the molecules are nearly planar and form hydrogen-bonded pairs through their carboxyl groups, with an O⋯O distance of 2.64 Å. rsc.orgrsc.org These pairs are arranged in stacks where parallel groups are in contact. rsc.org Such detailed structural information is crucial for understanding the solid-state properties and reactivity of the compound. For instance, the arrangement of molecules in the crystal lattice can influence its photochemical behavior. rsc.org The crystal structure of derivatives, such as a copper complex of α-furylacrylic acid, has also been determined, showing a distorted octahedral coordination geometry. researchgate.net

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |